molecular formula C11H12N4O B3010471 N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide CAS No. 2034584-04-6

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide

货号: B3010471
CAS 编号: 2034584-04-6
分子量: 216.244
InChI 键: PEGNQKMXAFCVRM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable cyclobutanecarboxylic acid derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity . The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

相似化合物的比较

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide is unique due to its specific cyclobutane moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and interaction with molecular targets, making it a promising candidate for further research and development .

生物活性

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry, particularly for its potential as an inhibitor of various kinases involved in cancer and other diseases. This article explores its biological activity, focusing on its mechanisms, efficacy, and selectivity based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases. Kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. The compound has shown promising results as a selective inhibitor of the Pim-1 kinase, which is implicated in various cancers.

Key Findings:

  • Pim-1 Inhibition : The compound demonstrated potent inhibitory activity against Pim-1 with an IC50 value of approximately 45 nM. This suggests a strong potential for therapeutic applications in treating disorders characterized by abnormal cell growth, particularly cancers .
  • Selectivity Profile : In a study evaluating its selectivity against a panel of 119 oncogenic kinases, the compound exhibited greater than 95% inhibition of Pim-1 and TRKC at 1 µM concentration, indicating a favorable selectivity profile compared to other kinases .

Efficacy in Cancer Models

Recent studies have assessed the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound was evaluated across various cancer cell lines to determine its growth inhibition potential.

Table 1: Anticancer Activity Across Cell Lines

Cell LineMean Growth Inhibition (%)IC50 (µM)
RFX 39343.90.78
Other Cancer LinesVaries (up to 50%)Varies

The data indicates that the compound exhibits significant growth inhibition across multiple cancer cell lines, suggesting it may serve as a viable candidate for further development as an anticancer agent .

Case Studies

Case Study 1: Dual CDK2/TRKA Inhibition
In a focused study on dual inhibitors targeting CDK2 and TRKA, derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and tested. Compound 6n showed notable potency with IC50 values of 0.78 µM for CDK2 and 0.98 µM for TRKA. This dual inhibition mechanism enhances the therapeutic potential against cancers that rely on both pathways for progression .

Case Study 2: Cell Cycle Arrest
Further investigations into the effects on the cell cycle revealed that treatment with pyrazolo[1,5-a]pyrimidine derivatives resulted in significant G0–G1 phase arrest in treated RFX 393 cells. This suggests that the compound not only inhibits kinase activity but also affects cellular processes leading to apoptosis and reduced proliferation rates .

Safety Profile

The safety profile of this compound appears favorable based on preliminary data indicating minimal off-target effects. Notably, it did not demonstrate significant inhibition of hERG channels at concentrations up to 30 µM, which is critical for assessing cardiac safety in drug development .

属性

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c16-11(8-2-1-3-8)14-9-6-12-10-4-5-13-15(10)7-9/h4-8H,1-3H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGNQKMXAFCVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。